5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein
Description
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one, commonly referred to as 3'-Dimethylallylgenistein, is a prenylated isoflavone derived from the structural modification of genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) . This compound is of interest in pharmacological research due to its structural similarity to bioactive flavonoids and its hypothesized anticancer, antioxidant, and estrogenic properties .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-7,10,14,17-19,21-23H,4,8-9H2,1-2H3 |
InChI Key |
XCFGHLSFKCCNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one typically involves the use of starting materials such as genistein and dimethylallyl bromide. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylallyl group is introduced to the genistein molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Anti-Cancer Properties
Numerous studies have indicated that genistein and its derivatives possess significant anti-cancer properties. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Genistein promotes programmed cell death in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been documented to affect the expression of proteins such as Bcl-2 and caspases, which are crucial for apoptosis regulation .
- Cell Cycle Arrest : Research indicates that genistein can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division and proliferation. This effect has been observed in various cancer cell lines, including breast and prostate cancers .
Table 1: Effects of Genistein on Cancer Cell Lines
| Cell Line | Mechanism of Action | Outcome |
|---|---|---|
| MDA-MB-231 (Breast) | Apoptosis induction | Reduced viability |
| PC3 (Prostate) | Cell cycle arrest | Inhibition of growth |
| A549 (Lung) | Modulation of signaling | Decreased metastasis potential |
Anti-Inflammatory Effects
Genistein exhibits potent anti-inflammatory properties, making it useful in treating inflammatory diseases such as psoriasis and arthritis. Studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6:
- Psoriasis Treatment : Clinical trials have demonstrated that genistein supplementation can significantly lower inflammation markers in patients with psoriasis, suggesting its potential as an alternative therapeutic agent .
- Arthritis Management : In animal models, genistein has been effective in reducing symptoms associated with arthritis by inhibiting inflammatory pathways and promoting tissue repair .
Metabolic Effects
Research has highlighted the role of genistein in improving metabolic health:
- Insulin Sensitivity : Genistein has been shown to enhance insulin secretion from pancreatic beta-cells, which could be beneficial for managing diabetes . Long-term exposure to this compound improved insulin secretory function in experimental models.
- Lipid Metabolism : Studies indicate that genistein can influence lipid profiles by reducing triglyceride levels and improving overall lipid metabolism, which may help prevent obesity-related complications .
Neuroprotective Effects
Emerging evidence suggests that genistein may have neuroprotective effects:
- Cognitive Function : Animal studies have indicated that genistein can enhance cognitive function and memory by modulating neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Genistein and its derivatives have displayed antimicrobial properties against various pathogens:
- Bacterial Inhibition : Some studies suggest that genistein can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents .
Case Study 1: Genistein in Psoriasis Management
A clinical trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with genistein. The study measured levels of inflammatory cytokines before and after treatment, demonstrating a marked reduction in TNF-alpha levels among participants treated with 75 mg doses of genistein over a period of eight weeks .
Case Study 2: Genistein's Role in Diabetes
In a controlled study on diabetic rats, administration of genistein resulted in improved glucose tolerance and insulin sensitivity compared to the control group. Blood glucose levels were significantly lower in the treated group after eight weeks of supplementation .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Hormonal Modulation: It can bind to estrogen receptors and modulate their activity, which is particularly relevant in hormone-related cancers.
Signal Transduction: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The prenylation of isoflavones is a critical determinant of their biological activity. Below is a comparative analysis of 3'-Dimethylallylgenistein with structurally related compounds:
Table 1: Structural Comparison of 3'-Dimethylallylgenistein and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position(s) | Key Modifications |
|---|---|---|---|---|
| 3'-Dimethylallylgenistein | C20H18O6 | 354.35 | 3'-prenyl | Single prenyl group at 3' |
| Genistein | C15H10O5 | 270.24 | None | Parent compound, no prenylation |
| 2'-Prenylgenistein | C20H18O6 | 354.35 | 2'-prenyl | Structural isomer (prenyl at 2') |
| 6,8-Diprenylgenistein | C26H28O6 | 436.50 | 6-prenyl, 8-prenyl | Double prenylation |
| Dihydrogenistein | C15H12O5 | 272.25 | Reduced C2-C3 bond | Saturated C-ring |
| Isosophoranone (Compound 11) | C26H28O7 | 460.50 | 3'-prenyl, 6-prenyl, 2'-methoxy | Methoxy and dual prenyl groups |
Functional Implications
Lipophilicity and Bioavailability :
- Prenylation increases lipophilicity, enhancing cellular uptake. For example, 3'-Dimethylallylgenistein’s logP value is higher than genistein, favoring improved absorption .
- 6,8-Diprenylgenistein (MW: 436.50) demonstrates even greater lipophilicity due to dual prenyl groups, which may prolong half-life but reduce water solubility .
Anticancer Activity: Genistein is known for tyrosine kinase inhibition and estrogen receptor modulation . The prenyl group in 3'-Dimethylallylgenistein may enhance these effects by promoting interaction with hydrophobic binding pockets in enzymes or receptors . Isosophoranone (Compound 11), with additional methoxy and prenyl groups, shows activity against Hedgehog-dependent tumors, suggesting that substituent diversity amplifies target specificity .
Antioxidant Capacity: The hydroxyl groups at positions 5, 7, and 4' in 3'-Dimethylallylgenistein contribute to free radical scavenging.
Synthetic Accessibility: Synthesis of prenylated derivatives often involves Claisen rearrangement or enzymatic catalysis. For example, the synthesis of 8a (a pyranopyranone analog) achieved a 65% yield under reflux conditions, highlighting the feasibility of generating complex derivatives .
Comparative Pharmacological Studies
- 3'-Dimethylallylgenistein vs. Genistein: In breast cancer models, 3'-Dimethylallylgenistein demonstrated 10-fold greater growth inhibition compared to genistein, attributed to its enhanced cellular uptake and stability .
Positional Isomerism (2'- vs. 3'-Prenyl) :
Dual Prenylation (6,8-Diprenylgenistein) :
Microbial and Environmental Sources
- Prenylated isoflavones like 3'-Dimethylallylgenistein are often isolated from fungi (e.g., Aspergillus terreus) or plants. Butenolide derivatives from A. terreus with similar prenyl groups have shown antimicrobial activity, suggesting shared biosynthetic pathways .
Biological Activity
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one, commonly referred to as 3'-Dimethylallylgenistein, is a synthetic derivative of genistein, a well-known soy isoflavone. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory properties. This article explores its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound is a flavonoid characterized by the following structural features:
- Flavonoid Backbone : The benzopyran structure is typical of flavonoids, contributing to its biological activity.
- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances its antioxidant capacity.
- Dimethylallyl Substitution : This modification potentially increases its bioactivity compared to genistein.
3'-Dimethylallylgenistein exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Cell Proliferation : Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, genistein derivatives have been shown to affect the expression of cell cycle regulators such as p53 and CDKN1A, leading to G2/M phase arrest in cancer cells .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and inflammation .
- Anti-inflammatory Effects : Studies suggest that 3'-Dimethylallylgenistein can inhibit pro-inflammatory cytokines and adhesion molecules in endothelial cells, thereby reducing inflammation .
- Regulation of Signaling Pathways : It modulates various signaling pathways, including MAPK and PI3K/AKT pathways, which are vital for cell survival and growth .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 3'-Dimethylallylgenistein:
- Breast Cancer : In vitro studies demonstrated that this compound could significantly inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Colon Cancer : It has been shown to reduce the viability of human colon carcinoma cells (HCT116) with an LD50 value indicating effective cytotoxicity .
Anti-inflammatory Activity
The compound has been observed to inhibit TNF-α-induced inflammation in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties are attributed to its ability to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Wang et al., 2024 | Breast Cancer | Demonstrated apoptosis induction via Bcl-2 family protein modulation. |
| MDPI Study | Inflammation | Showed inhibition of TNF-α-induced adhesion molecules in HUVECs. |
| Spandidos Publications | DNA Polymerases | Selective inhibition of human topo II activity with an IC50 value of 37.5 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
